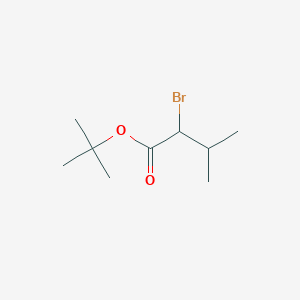

Tert-butyl 2-bromo-3-methylbutanoate

Description

Structural Features and Synthetic Utility Rationale

The synthetic utility of tert-butyl 2-bromo-3-methylbutanoate is a direct consequence of its distinct structural features. The molecule's reactivity is centered around the carbon-bromine bond at the α-position. Bromine is an effective leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for its function as an alkylating agent. wikipedia.org

Another key feature is the sterically demanding tert-butyl group attached to the ester oxygen. This bulky group can influence the stereochemical outcome of reactions by sterically shielding one face of the molecule, which can be exploited in asymmetric synthesis to favor the formation of a particular stereoisomer. The isopropyl group attached to the carbon backbone further adds to the steric profile of the molecule. The ester functionality itself can be hydrolyzed or transformed into other functional groups following the initial reaction at the α-carbon, adding to its versatility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42877-95-2 bldpharm.comoakwoodchemical.com |

| Molecular Formula | C₉H₁₇BrO₂ nih.govuni.lu |

| Molecular Weight | 237.14 g/mol oakwoodchemical.com |

| Synonyms | tert-Butyl 2-bromo-3-methylbutyrate nbinno.com |

| Canonical SMILES | CC(C)C(C(=O)OC(C)(C)C)Br uni.lu |

| InChIKey | KNIZFFZJAVQDNV-UHFFFAOYSA-N uni.lu |

Significance as a Halogenated Ester in Chemical Research

Halogenated esters, particularly α-bromoesters like this compound, are significant intermediates in chemical research due to their versatility. wikipedia.org They serve as precursors for the synthesis of a wide array of organic compounds. For instance, the substitution of the bromide with an azide (B81097) group, followed by reduction, provides a route to α-amino acids, the fundamental building blocks of proteins. wikipedia.org

Furthermore, α-haloesters are key reactants in the Darzens reaction, where they react with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters). wikipedia.org These products are themselves valuable intermediates for further transformations. The ability of the α-bromoester to participate in copper-catalyzed radical-radical coupling reactions with amino acids further highlights its importance in forming complex structures. acs.org The development of one-pot procedures, such as those that combine oxidation and Wittig-type reactions to produce α-bromo-α,β-unsaturated esters from alcohols, demonstrates the ongoing efforts to streamline synthetic processes using these halogenated building blocks. nih.gov

Table 2: Key Reactions Involving α-Bromoesters

| Reaction Type | Description | Application Example |

|---|---|---|

| Nucleophilic Substitution | The bromine atom is displaced by a nucleophile (e.g., azide, ammonia, cyanide). wikipedia.org | Synthesis of α-amino acids and their derivatives. wikipedia.org |

| Darzens Condensation | Reaction with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. wikipedia.org | Formation of glycidic esters, which are versatile synthetic intermediates. wikipedia.org |

| Reformatsky Reaction | Reaction with zinc and a carbonyl compound to form a β-hydroxy ester. | A classic method for carbon-carbon bond formation. |

| Copper-Catalyzed Alkylation | Coupling with compounds like amino acids via a radical pathway. acs.org | Site-specific alkylation of complex molecules like peptides. acs.org |

| Elimination Reactions | Treatment with a base can lead to the formation of α,β-unsaturated esters. | Synthesis of unsaturated systems for further functionalization. |

Overview of Research Trajectories for α-Bromoesters in Academia

Academic research involving α-bromoesters continues to evolve, focusing on enhancing synthetic efficiency, selectivity, and sustainability. A significant research trajectory is the development of novel and improved methods for their synthesis, such as using phosphorus to catalyze the Hell-Volhard-Zelinsky reaction, which offers excellent regioselectivity under mild conditions. researchgate.net

A major area of contemporary research is asymmetric catalysis, which aims to control the stereochemistry of reactions. nih.gov This includes the development of methods for the enantioselective α-halogenation of carboxylic acid derivatives using chiral organocatalysts, allowing for the creation of enantioenriched α-haloesters. nih.gov These chiral building blocks are of high value for the synthesis of pharmaceuticals and other biologically active molecules.

Researchers are also focused on expanding the utility of α-bromoesters in complex synthetic sequences. This includes their use as dielectrophiles in cascade reactions to rapidly assemble diverse heterocyclic compounds like dihydrofurans and pyrroles. nih.gov The exploration of visible light-induced reactions for the synthesis of related α-halogenated compounds represents a move towards greener and more sustainable chemical methodologies, avoiding harsh reagents and conditions. organic-chemistry.org These research trends underscore the enduring importance of α-bromoesters as foundational tools in the ever-advancing field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromo-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIZFFZJAVQDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42877-95-2 | |

| Record name | tert-butyl 2-bromo-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Bromo 3 Methylbutanoate

Conventional Esterification and Bromination Approaches

Traditional synthesis of tert-butyl 2-bromo-3-methylbutanoate typically involves a two-stage process: the creation of the precursor ester, tert-butyl 3-methylbutanoate, followed by its bromination.

The initial step in a conventional synthesis is the formation of the tert-butyl ester from 3-methylbutanoic acid (also known as isovaleric acid). Direct esterification methods are commonly employed for this purpose. One common approach involves the reaction of the corresponding acyl chloride with tert-butanol (B103910). chemicalbook.com

A general two-step laboratory method to produce a similar compound, tert-butyl bromoacetate (B1195939), involves first converting bromoacetic acid to bromoacetyl chloride using a chlorinating agent like thionyl chloride. chemicalbook.com The resulting bromoacetyl chloride is then reacted with tert-butanol to yield the final ester. chemicalbook.com This process, while effective, can be complex, involving multiple distillations and generating significant waste. chemicalbook.com

Another direct method is the Steglich-type esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol. mdpi.com For instance, tert-butyl 2-(benzyloxycarbonylamino)-4-(methylthio)butanoate was synthesized by reacting the corresponding acid with tert-butanol in the presence of DMAP and DCC. mdpi.com

Once the precursor, tert-butyl 3-methylbutanoate, is obtained, the next step is the introduction of a bromine atom at the alpha-position (the carbon atom adjacent to the ester carbonyl group). This is typically achieved through an alpha-bromination reaction.

A standard method for the α-bromination of esters is the Hell-Volhard-Zelinsky reaction, though this is more commonly used for carboxylic acids. For esters, direct bromination can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. Another approach involves the use of bromine in the presence of an acid catalyst. For example, bromine has been used with a trace amount of phosphorus tribromide to achieve α-bromination.

A related procedure involves treating an ester with lithium diisopropylamide (LDA) to form the enolate, which is then quenched with a bromine source like Br2 or CBr4. This method provides good control over the position of bromination.

Advanced Synthetic Strategies

More recent synthetic methodologies focus on improving efficiency, yield, and environmental friendliness through catalysis, green chemistry principles, and innovative energy sources.

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions and reduced waste. The use of solid acid catalysts is a prominent advanced strategy.

Cation exchange resins have been successfully employed as catalysts for the synthesis of similar α-bromo esters. google.com For instance, a method for synthesizing tert-butyl α-bromoisobutyrate uses a cationic ion-exchange resin as a catalyst for the esterification of α-bromoisobutyric acid with isobutylene (B52900). google.com This approach avoids the use of strong, corrosive liquid acids. The reaction proceeds at a controlled temperature of 20-80 °C for 2-6 hours. google.com

Another patented method describes the synthesis of tert-butyl bromoacetate by reacting bromoacetic acid with tert-butyl acetate (B1210297) over a strong acid ion exchange resin catalyst. google.com This transesterification process operates at 30-45 °C and can achieve high purity product after separation. google.com These examples demonstrate a viable catalytic route for producing this compound from 2-bromo-3-methylbutanoic acid and a tert-butyl source.

| Catalyst Type | Reactants | Temperature | Reaction Time | Yield/Purity | Reference |

| Cation Exchange Resin | α-Bromoisobutyric acid, Isobutylene | 40-45 °C | 2-6 h | Not specified | google.com |

| Strong Acid Ion Exchange Resin | Bromoacetic acid, tert-Butyl acetate | 35-45 °C | 2-6 h | >99% Purity | google.com |

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. A key aspect is the use of recyclable catalysts, such as the ion-exchange resins mentioned previously, which minimize acid waste. google.comgoogle.com

Furthermore, the development of continuous flow processes using microchannel reactors represents a significant advancement in green synthesis. A method for preparing tert-butyl bromide from tert-butanol and hydrobromic acid using a Corning microchannel reactor has been developed. google.comgoogle.com This process allows for precise control over reaction conditions, significantly reduces reaction time to minutes, and enables high-throughput continuous production with high conversion (91-97%) and selectivity (92%-97%). google.comgoogle.com Adopting such a technology for the bromination step or the entire synthesis could drastically reduce the environmental footprint.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. irjet.netmdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner products compared to conventional heating methods. irjet.netnih.gov

While a specific microwave-assisted synthesis for this compound is not detailed in the provided literature, the synthesis of other molecules containing tert-butyl groups has been successfully achieved using this technology. For example, a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives were synthesized in high yields (85-96%) within 2-3.5 minutes under focused microwave irradiation. nih.gov Research has shown that microwave heating can significantly enhance the rate of reactions involving ions in the reaction mixture. researchgate.net This suggests that the esterification and bromination steps in the synthesis of this compound could be significantly optimized by adapting them to microwave-assisted protocols, potentially leading to a more rapid and efficient process. irjet.netresearchgate.net

Precursor Chemistry and Starting Material Transformations

The synthesis of this compound is fundamentally a process of connecting the 2-bromo-3-methylbutanoic acid backbone with a tert-butyl group via an ester linkage. This can be achieved through several approaches, primarily by forming the ester bond from the parent carboxylic acid or by utilizing related alcohol or halide precursors that can be converted to the final product.

The most direct route to this compound is the esterification of its parent carboxylic acid, 2-bromo-3-methylbutanoic acid. Due to the steric hindrance of the tertiary alcohol (tert-butanol) and the potential for elimination reactions, standard Fischer esterification is often inefficient. Instead, specialized methods for tert-butyl ester synthesis are employed.

Common strategies involve the reaction of the carboxylic acid with isobutene or tert-butanol under strongly acidic conditions. google.comthieme.de The acid catalyst, such as sulfuric acid or a sulfonic acid, protonates the isobutene, generating the tert-butyl cation. google.com This carbocation is a potent electrophile that is readily attacked by the carboxylate oxygen of 2-bromo-3-methylbutanoic acid to form the desired ester.

Another approach involves the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or the activation of the carboxylic acid. thieme.dethieme-connect.com For instance, forming benzotriazole (B28993) esters from the carboxylic acid in situ can create a highly reactive intermediate that readily undergoes esterification with tert-butyl alcohol. researchgate.net Catalytic amounts of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate have also been shown to be effective for the tert-butylation of various carboxylic acids, offering a powerful and rapid method. thieme-connect.comorganic-chemistry.org

A representative reaction scheme is the acid-catalyzed addition of 2-bromo-3-methylbutanoic acid to isobutene.

Reaction Scheme:

2-bromo-3-methylbutanoic acid + Isobutene --(H⁺ catalyst)--> this compound

Below is a table summarizing typical conditions for this type of transformation, drawing analogies from the synthesis of similar tert-butyl esters.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-bromo-3-methylbutanoic acid, Isobutene | Sulfuric Acid (H₂SO₄) | Dichloromethane | 41°C (Reflux) | 5 hours | High (e.g., >90%) |

| 2-bromo-3-methylbutanoic acid, tert-Butanol | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic) | tert-Butyl acetate | Room Temperature | ~1-3 hours | High |

| 2-bromo-3-methylbutanoic acid, tert-Butanol | EDC, HOBt, DMAP | Dichloromethane | Room Temperature | Several hours | Moderate to High |

An alternative synthetic strategy involves building the molecule from alcohol or halide precursors. This can involve either the tert-butyl alcohol as a starting material or the formation and subsequent reaction of an acyl halide.

One prominent method in this category is the reaction of tert-butanol with an activated form of the carboxylic acid, such as the corresponding acyl halide. The precursor, 2-bromo-3-methylbutanoyl bromide, can be synthesized from 2-bromo-3-methylbutanoic acid or more directly from isobutyric acid via bromination. prepchem.com The highly reactive acyl bromide then readily reacts with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HBr byproduct, to yield this compound.

Reaction Scheme:

2-bromo-3-methylbutanoyl bromide + tert-Butanol --(Base)--> this compound + HBr

Another pathway starts with tert-butanol, which can be converted into a more reactive halide precursor, tert-butyl bromide. This is typically achieved by reacting tert-butanol with hydrobromic acid (HBr). prepchem.comgoogle.com The resulting tert-butyl bromide could, in principle, react with the silver salt of 2-bromo-3-methylbutanoic acid in a substitution reaction to form the ester. However, this Sₙ1-type reaction is often complicated by a competing E2 elimination pathway, where the carboxylate acts as a base, leading to the formation of isobutene, which can make this route less efficient.

The synthesis of tert-butyl halides from tert-butanol is a classic Sₙ1 reaction, where the alcohol is protonated, leaves as water to form a stable tertiary carbocation, which is then attacked by the halide nucleophile. rsc.org

| Precursor 1 | Precursor 2 | Reagent/Base | Solvent | Key Intermediate | Reaction Type |

|---|---|---|---|---|---|

| 2-bromo-3-methylbutanoic acid | Thionyl chloride (SOCl₂) | N/A | N/A | 2-bromo-3-methylbutanoyl chloride | Acyl Halide Formation |

| 2-bromo-3-methylbutanoyl chloride | tert-Butanol | Pyridine | Diethyl ether | N/A | Esterification |

| tert-Butanol | Hydrobromic Acid (HBr) | Sulfuric Acid (H₂SO₄) | N/A | tert-Butyl bromide | Sₙ1 Halogenation |

| tert-Butyl bromide | Silver 2-bromo-3-methylbutanoate | N/A | Acetonitrile | N/A | Sₙ1 Esterification (potential for E2 elimination) |

Reaction Chemistry and Mechanistic Investigations of Tert Butyl 2 Bromo 3 Methylbutanoate

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution reactions involving tert-butyl 2-bromo-3-methylbutanoate are heavily influenced by the steric congestion at the reaction center. This steric hindrance significantly impacts the competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways.

The primary mechanistic routes for nucleophilic substitution are the SN1 and SN2 pathways. For this compound, the secondary nature of the α-carbon would typically allow for either mechanism. However, the substantial steric hindrance created by the neighboring isopropyl and tert-butyl groups strongly disfavors the SN2 pathway. libretexts.orgyoutube.com The SN2 mechanism requires a backside attack by the nucleophile, which is physically impeded by these bulky groups. libretexts.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

| Factor | SN1 Pathway | SN2 Pathway | Prevailing Mechanism & Rationale |

|---|---|---|---|

| Substrate Structure | Secondary halide, capable of forming a relatively stable secondary carbocation that can rearrange to a more stable tertiary carbocation. pearson.comdoubtnut.com | Secondary halide, but with significant steric hindrance from adjacent isopropyl and tert-butyl groups. libretexts.org | SN1 . The extreme steric hindrance makes the transition state for an SN2 reaction energetically unfavorable. youtube.comdoubtnut.com |

| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). pearson.com | Favored by strong, unhindered nucleophiles. | SN1 . Reactions are often performed under solvolysis conditions with weak nucleophiles. |

| Leaving Group | Good leaving group (Br⁻) is favorable. | Good leaving group (Br⁻) is favorable. | Both . Bromide is a good leaving group, facilitating either pathway, but other factors dominate. |

| Solvent | Favored by polar, protic solvents that stabilize the carbocation intermediate. pearson.com | Favored by polar, aprotic solvents. | SN1 . Solvolysis reactions (e.g., in ethanol (B145695) or water) strongly favor the SN1 mechanism. |

The reactivity of this compound is a direct consequence of its molecular architecture.

Substrate Structure: The defining characteristic is steric hindrance. The large tert-butyl group attached to the ester functionality and the adjacent isopropyl group effectively shield the α-carbon. libretexts.org This shielding drastically reduces the rate of SN2 reactions, as nucleophiles cannot easily access the carbon atom for a backside attack. libretexts.orgdoubtnut.com While branching at carbons farther from the electrophilic carbon can also slow reaction rates, the immediate branching next to the α-carbon in this molecule has a profound effect. libretexts.org

Reagent Structure: In the context of an SN1 reaction, the nature of the nucleophile is less critical to the reaction rate, as the rate-determining step is the formation of the carbocation. However, the choice of reagent is still important. Weakly nucleophilic and basic solvents, such as water or ethanol, favor SN1 and E1 pathways. pearson.commsu.edu The use of strong, bulky bases, such as potassium tert-butoxide, will heavily favor elimination reactions over substitution. masterorganicchemistry.com

Elimination Reactions and Olefin Formation

Elimination reactions are a significant pathway for this compound, often competing with nucleophilic substitution. The outcome is highly dependent on the reaction conditions, particularly the nature of the base employed.

E2 Mechanism: When treated with a strong base, the compound can undergo a bimolecular (E2) elimination. The regioselectivity of this reaction is governed by the steric properties of the base.

With a strong, non-bulky base like sodium ethoxide, the reaction tends to follow the Zaitsev rule , yielding the more substituted (and thus more thermodynamically stable) alkene as the major product. This would be tert-butyl 3-methylbut-2-enoate (B8612036) . msu.edulibretexts.org

With a strong, sterically hindered base like potassium tert-butoxide [KOC(CH3)3], the reaction favors the Hofmann rule . masterorganicchemistry.com The bulky base preferentially abstracts the less sterically hindered proton from the methyl group of the isopropyl moiety, leading to the formation of the less substituted alkene, tert-butyl 3,3-dimethylbut-1-enoate , as the major product. msu.edumasterorganicchemistry.comlibretexts.org

E1 Mechanism: Under conditions that favor the SN1 reaction (polar solvent, weak base/nucleophile), the unimolecular (E1) elimination pathway also occurs. msu.edu The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. pearson.com Following the formation of the secondary carbocation and its potential rearrangement to a tertiary carbocation, a weak base (like the solvent) can abstract a proton from an adjacent carbon to form a double bond. This results in a mixture of alkene products, typically favoring the more stable, substituted alkene according to the Zaitsev rule. pearson.commsu.edu

Table 2: Predicted Products of Elimination Reactions

| Reaction Condition | Mechanism | Major Product | Minor Product(s) |

|---|---|---|---|

| Strong, non-bulky base (e.g., NaOCH₂CH₃) | E2 (Zaitsev) | tert-Butyl 3-methylbut-2-enoate | tert-Butyl 3,3-dimethylbut-1-enoate |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 (Hofmann) | tert-Butyl 3,3-dimethylbut-1-enoate | tert-Butyl 3-methylbut-2-enoate |

| Weak base/nucleophile (e.g., CH₃CH₂OH, heat) | E1 | tert-Butyl 3-methylbut-2-enoate (from rearranged carbocation) | Other rearranged and unrearranged alkenes |

Radical Reactions and Processes

This compound can serve as a precursor in radical reactions, most notably as an initiator in controlled radical polymerization processes.

This compound is structurally similar to common initiators used in Atom Transfer Radical Polymerization (ATRP), a method for creating well-defined polymers. tcichemicals.comtcichemicals.comwikipedia.org In ATRP, a transition metal complex (e.g., CuBr complexed with a ligand) reversibly abstracts the bromine atom from the initiator. wikipedia.orgcmu.edu

This process generates a carbon-centered radical at the α-position of the ester. This radical then initiates polymerization by adding across the double bond of a monomer, such as tert-butyl acrylate. cmu.eduepa.gov The key feature of ATRP is that the halogen atom can be reversibly transferred back to the growing polymer chain, creating a dormant species. This reversible activation-deactivation cycle allows for controlled polymer growth, resulting in polymers with predictable molecular weights and low polydispersity. wikipedia.orgcmu.edu The rate of polymerization can be influenced by the choice of initiator, with tertiary initiators sometimes leading to more controlled but slower polymerizations than secondary ones. epa.gov

In conventional (non-controlled) free-radical polymerization, compounds like this compound can act as chain transfer agents. During polymerization, a growing polymer radical chain can abstract the bromine atom from the ester.

Metal-Mediated and Cross-Coupling Reactions

As a secondary α-bromo ester, this compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing new carbon-carbon bonds in modern organic synthesis.

This compound can serve as the electrophilic partner in several important palladium- or nickel-catalyzed coupling reactions. While specific studies on this exact molecule are not extensively detailed in the literature, its reactivity can be reliably inferred from established protocols for structurally similar α-bromo carbonyl compounds. These reactions typically involve the coupling of the α-bromo ester with an organometallic nucleophile.

Key examples of applicable carbon-carbon bond-forming reactions include:

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling with an organoboron reagent, such as an arylboronic acid, in the presence of a base. This method is highly effective for forming α-aryl esters. Catalyst systems generated from palladium sources like Pd(dba)₂ and phosphine (B1218219) ligands are known to mediate the coupling of alkyl α-bromoacetates with arylboronic acids. nih.gov

Stille Coupling : In this reaction, the substrate would be coupled with an organostannane reagent, such as an alkynylstannane, using a palladium catalyst. This approach has been successfully applied to secondary α-bromo carbonyl compounds to synthesize secondary alkynyl carbonyl compounds. acs.org

Hiyama Coupling : This involves coupling with an organosilane in the presence of a fluoride (B91410) activator. Nickel/diamine catalyst systems have been developed for the asymmetric cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes, yielding valuable α-aryl and α-alkenyl carboxylic acid derivatives. organic-chemistry.org

These transformations underscore the utility of α-bromo esters as building blocks for introducing complex carbon skeletons at the α-position of the carbonyl group.

Table 1: Overview of Potential Metal-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Nucleophilic Partner | Typical Catalyst | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Palladium(0) complexes + Ligand | α-Aryl/Vinyl Ester |

| Stille Coupling | Organostannane (R-SnBu₃) | Palladium(0) complexes + Ligand | α-Substituted Ester |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Palladium(0) or Nickel(0) complexes + F⁻ activator | α-Aryl/Alkenyl Ester |

In the context of organometallic catalysis, this compound functions as an electrophile. The catalytic cycle of a cross-coupling reaction (e.g., Suzuki, Stille, Hiyama) is initiated by the oxidative addition of the alkyl halide to a low-valent transition metal center, typically Palladium(0) or Nickel(0).

The key steps involving the substrate are:

Oxidative Addition : The C-Br bond of this compound reacts with the active metal catalyst M(0) (e.g., Pd(0)). This step involves the cleavage of the carbon-bromine bond and results in the formation of a new organometallic complex where the metal has been oxidized (typically to M(II)) and is now bonded to both the bromine atom and the carbon framework of the ester.

Transmetalation : The organometallic nucleophile (from the boronic acid, stannane, or silane) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the M(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of these reactions often depend on the choice of ligand on the metal catalyst, which can influence the rates of oxidative addition and reductive elimination.

Hydrolysis and Transesterification Pathways

The ester functionality of this compound can undergo hydrolysis and transesterification under appropriate conditions.

Hydrolysis : The hydrolysis of the tert-butyl ester group typically requires acidic conditions due to its stability against nucleophiles. However, the most significant hydrolysis pathway for this molecule involves the C-Br bond. Under solvolysis conditions (e.g., in water or aqueous solvents), the reaction proceeds via a nucleophilic substitution (SN1) mechanism. doubtnut.comvedantu.com This pathway is favored by the ability of the molecule to form a relatively stable secondary carbocation upon departure of the bromide ion. As will be discussed in section 3.6, this intermediate undergoes a rapid rearrangement to a more stable tertiary carbocation before being attacked by water, ultimately yielding 2-methyl-2-butanol (B152257) after the loss of the ester group. vedantu.comyoutube.com

Transesterification : The conversion of the tert-butyl ester to another ester, such as a methyl or ethyl ester, is known as transesterification. This process can be catalyzed by either acid or base, although acid catalysis is more common for tert-butyl esters. masterorganicchemistry.com The tert-butyl group is an excellent protecting group for carboxylic acids due to its stability and its convenient removal under acidic conditions. thieme.de Various methods have been developed for the transesterification of tert-butyl esters, including catalysis by borane (B79455) compounds or conversion to an acid chloride intermediate followed by reaction with an alcohol. rsc.orgresearchgate.netorganic-chemistry.org

Table 2: General Conditions for Transesterification of Tert-butyl Esters

| Condition | Reagents | Mechanism |

|---|---|---|

| Acid-Catalyzed | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, elimination of tert-butanol (B103910). masterorganicchemistry.com |

| Base-Catalyzed | Alkoxide (R'-O⁻), Alcohol (R'-OH) | Nucleophilic acyl substitution via a tetrahedral intermediate. masterorganicchemistry.com |

| Lewis Acid-Catalyzed | Alcohol (R'-OH), B(C₆F₅)₃ | Activation of the carbonyl group by the Lewis acid catalyst. rsc.org |

Rearrangement Reactions

A defining characteristic of the reaction chemistry of this compound, particularly under conditions that favor carbocation formation (e.g., SN1 hydrolysis/solvolysis), is its propensity to undergo rearrangement. pearson.com This behavior is well-documented for the parent skeleton, 2-bromo-3-methylbutane (B93499). doubtnut.comyoutube.comjcu.edu

The mechanism proceeds as follows:

Formation of a Secondary Carbocation : The reaction is initiated by the departure of the bromide leaving group, which generates a secondary carbocation at the C2 position.

1,2-Hydride Shift : This secondary carbocation is adjacent to a carbon atom (C3) that bears a hydrogen atom. A rapid intramolecular rearrangement, known as a 1,2-hydride shift, occurs. libretexts.org In this step, the hydrogen atom from C3 migrates with its pair of bonding electrons to the positively charged C2.

Formation of a Tertiary Carbocation : The hydride shift results in the formation of a new, more stable tertiary carbocation at the C3 position. The driving force for this rearrangement is the increased stability of the tertiary carbocation compared to the initial secondary one. jcu.edulibretexts.org

Nucleophilic Attack : The final product is formed when a nucleophile (such as a water molecule during hydrolysis) attacks the tertiary carbocation. vedantu.comyoutube.com

This rearrangement pathway explains why the hydrolysis of compounds with a 2-bromo-3-methylbutane skeleton exclusively yields the tertiary alcohol (2-methyl-2-butanol) rather than the secondary alcohol (3-methyl-2-butanol) that would result from direct substitution without rearrangement. doubtnut.comyoutube.compearson.com

Stereochemical Aspects and Asymmetric Transformations Involving Tert Butyl 2 Bromo 3 Methylbutanoate

Diastereoselective Synthesis Approaches

Diastereoselective reactions involving tert-butyl 2-bromo-3-methylbutanoate aim to selectively form one diastereomer over the others. This is often achieved by introducing a new stereocenter and controlling its orientation relative to the existing stereocenter(s) in the molecule.

One notable approach is the Reformatsky reaction , where the zinc enolate of this compound reacts with a chiral aldehyde. The inherent chirality of the aldehyde can influence the approach of the enolate, leading to a preferred diastereomeric β-hydroxy ester. For instance, in reactions with related bromoacetates, the use of chiral aldehydes derived from natural sources like D-ribonolactone has demonstrated high levels of diastereoselectivity. researchgate.net Similarly, the reaction of the zinc enolate of tert-butyl bromoacetate (B1195939) with a chiral aldehyde derived from (-)-citronellal (B106795) proceeds with notable diastereoselection. beilstein-journals.org While specific data for this compound is not extensively documented, the principles of substrate-controlled diastereoselectivity are expected to apply.

Another significant application is in the synthesis of β-lactams , a core structure in many antibiotics. The reaction of the enolate of this compound with an imine can proceed via a [2+2] cycloaddition. The stereochemical outcome (cis or trans) of the resulting β-lactam is influenced by the geometry of the imine and the reaction conditions. nih.govnih.gov For example, the use of N-PMP-imines has been shown to be effective in expanding the scope of this reaction. nih.gov In related systems, high diastereoselectivity for trans-β-lactams has been achieved using phosphonium (B103445) fluoride (B91410) precatalysts, which are believed to organize the transition state to favor this isomer.

Furthermore, the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes represents a potential application. beilstein-journals.org Although direct examples with this compound are scarce, this method offers a pathway to highly substituted cyclopropanes with controlled relative stereochemistry.

Enantioselective Transformations

Enantioselective transformations aim to create a specific enantiomer of a product. This is a critical aspect of modern synthetic chemistry, given that the biological activity of chiral molecules is often enantiomer-dependent.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries . williams.eduyoutube.com In a typical sequence, an oxazolidinone is acylated with a derivative of 3-methylbutanoic acid, followed by bromination at the α-position to yield a substrate analogous to this compound. The chiral auxiliary then directs the stereoselective alkylation of the enolate. The bulky substituent on the oxazolidinone blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. While specific studies with the tert-butyl ester are not widely reported, the principles established with other esters are directly applicable.

Another class of chiral auxiliaries is based on pseudoephedrine . These can be used to prepare chiral amides that undergo highly diastereoselective alkylations. harvard.edu The use of lithium chloride is often crucial in these reactions to promote a clean and rapid transformation. harvard.edu

Organocatalysis and metal catalysis offer powerful methods for achieving enantioselectivity without the need for stoichiometric chiral auxiliaries.

In the context of the Reformatsky reaction , chiral ligands can be used to induce enantioselectivity. For example, chiral amino alcohols have been employed as ligands in zinc-mediated reactions of α-bromoesters with aldehydes, leading to the formation of β-hydroxy esters with good enantiomeric excess. theaic.orgsemanticscholar.org Cinchona alkaloids have also been explored as chiral ligands for this purpose. semanticscholar.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents another important transformation. While direct examples with this compound as the nucleophile are not prevalent in the literature, the general methodology allows for the enantioselective formation of C-C bonds. In related systems, 2-acylimidazoles have been used as ester enolate equivalents in palladium-catalyzed DAAA reactions. nih.gov

Organocatalysis can also be applied to the synthesis of chiral β-lactams. For instance, benzoylquinine, a cinchona alkaloid derivative, has been used as a catalyst in the reaction of acid chlorides with imines to produce β-lactams with high enantioselectivity and diastereoselectivity. nih.gov

The following table summarizes some representative chiral ligands and auxiliaries used in stereoselective reactions that are conceptually applicable to this compound.

| Reaction Type | Chiral Controller | Class | Typical Outcome |

| Reformatsky | (-)-N,N-Dimethylaminoisoborneol | Chiral Ligand | Enantioselective addition |

| Alkylation | Evans Oxazolidinone | Chiral Auxiliary | Diastereoselective alkylation |

| Alkylation | Pseudoephedrine | Chiral Auxiliary | Diastereoselective alkylation |

| β-Lactam Synthesis | Benzoylquinine | Organocatalyst | Enantio- and diastereoselective cycloaddition |

Chiral Pool Synthesis Utilizing Related Analogues

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-valine , an essential amino acid, is a logical precursor for the synthesis of chiral derivatives of 2-bromo-3-methylbutanoic acid due to its inherent chirality and the presence of the isobutyl group. researchgate.netbaranlab.orgsciencenet.cnresearchgate.netnih.gov

The synthesis can involve the conversion of the amino group of L-valine into a bromine atom with retention or inversion of configuration, depending on the chosen synthetic route. The carboxylic acid can then be esterified to yield the tert-butyl ester. This approach provides access to enantiomerically pure (R)- or (S)-tert-butyl 2-bromo-3-methylbutanoate, which can then be used in further stereospecific transformations. For example, biodegradable poly(ester-imide)s have been synthesized from diacid monomers derived from valine. nih.gov

Control of Stereochemistry in Derived Products

The stereochemistry of products derived from this compound is a direct consequence of the reaction mechanism and the stereochemical information present in the starting materials.

In the synthesis of β-lactams , the relative stereochemistry (cis or trans) of the product is determined by the geometry of the transition state in the cycloaddition reaction. nih.govnih.govnih.gov For instance, in the Staudinger reaction, the formation of a zwitterionic intermediate can lead to either the cis or trans product, depending on whether isomerization of the imine moiety occurs. nih.gov The choice of solvent can also influence the stereochemical outcome, with non-polar solvents often favoring the formation of cis-β-lactams and polar solvents favoring the trans isomers. nih.gov

The following table illustrates the general influence of reaction parameters on the stereochemical outcome of β-lactam synthesis.

| Parameter | Influence on Stereochemistry |

| Solvent Polarity | Can favor cis or trans isomers |

| Imine Substituents | Can direct cis or trans selectivity |

| Catalyst/Auxiliary | Can enforce high diastereoselectivity |

Retention and Inversion of Configuration at the α-Carbon

The stereochemical fate of the α-carbon in this compound during nucleophilic substitution reactions is a classic example of mechanistic control.

In a bimolecular nucleophilic substitution (SN2 ) reaction, the nucleophile attacks the α-carbon from the side opposite to the leaving group (bromide). This "backside attack" leads to a Walden inversion of the stereochemical configuration at the α-carbon. quora.com For example, if the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer. This is a highly stereospecific process. The steric hindrance around the α-carbon, influenced by the isopropyl group at the β-position and the bulky tert-butyl ester, will affect the rate of the SN2 reaction. pdx.edu

In contrast, a unimolecular nucleophilic substitution (SN1 ) reaction would proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of both enantiomers, resulting in racemization . However, due to the secondary nature of the α-carbon and the potential for rearrangement, the SN1 pathway is generally less favored for this substrate under typical nucleophilic substitution conditions. The solvolysis of the related 2-bromo-3-methylbutane (B93499) is known to proceed with carbocation rearrangement. pearson.com

The stereochemical outcome of a nucleophilic substitution at the α-carbon of this compound is summarized in the table below.

| Reaction Mechanism | Stereochemical Outcome at α-Carbon |

| SN2 | Inversion of configuration |

| SN1 | Racemization (mixture of retention and inversion) |

Applications in Advanced Organic Synthesis As a Building Block

Precursor to α-Amino Acid Derivatives and Peptidomimetics

The structure of tert-butyl 2-bromo-3-methylbutanoate, bearing a resemblance to the amino acid valine, makes it a valuable precursor for the synthesis of modified amino acid derivatives and peptidomimetics. The tert-butyl ester group is particularly useful in peptide synthesis because it can be removed under acidic conditions, thus avoiding side reactions that can occur with alkaline hydrolysis. researchgate.net

A primary application of α-halo esters like this compound is in the alkylation of amines to produce non-natural amino acid esters. The displacement of the bromide atom by a primary or secondary amine introduces the valine-like side chain, yielding a modified amino ester. This reaction is fundamental in creating peptidomimetic structures or amino acid derivatives with tailored properties. The tert-butyl ester protects the carboxylic acid functionality during this step and can be selectively removed later in the synthetic sequence. chemicalbook.com

General methods for preparing tert-butyl esters of amino acids often involve acid-catalyzed reactions, highlighting the stability and utility of this protecting group in amino acid chemistry. researchgate.net While direct literature examples for this compound are not prevalent, its reactivity is analogous to the widely used tert-butyl bromoacetate (B1195939), which serves as a common alkylating agent for synthesizing amino acid and peptide compounds. chemicalbook.comCurrent time information in Pasuruan, ID.

Table 1: General Synthesis of Modified Amino Esters

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Description |

| This compound | Primary or Secondary Amine (R¹R²NH) | Tert-butyl 2-(dialkylamino)-3-methylbutanoate | N-alkylation reaction where the amine displaces the bromide, forming a new C-N bond and yielding a substituted amino ester. |

Construction of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound allows for its use in the construction of nitrogen-containing heterocyclic systems. For instance, derivatives of N-acyl-L-valine, which are structurally similar, have been used to synthesize 4-isopropyl-4H-1,3-oxazol-5-one derivatives. mdpi.com This suggests that this compound could be a viable starting material for similar heterocyclic frameworks, which are common motifs in medicinal chemistry. wikipedia.orgorganic-chemistry.org

A plausible synthetic strategy involves an initial N-alkylation reaction, followed by an intramolecular cyclization. For example, reaction with a suitable nitrogen nucleophile that contains another reactive site could set the stage for a subsequent ring-closing reaction, leading to heterocycles like substituted piperidines or pyrrolidines. wikipedia.org

Building Block for Lactones and Macrocycles

Alpha-bromo esters are key reactants in the Reformatsky reaction, which is used to synthesize β-hydroxy esters by reacting with aldehydes or ketones in the presence of zinc metal. iitk.ac.inbyjus.com The resulting β-hydroxy ester can then undergo intramolecular esterification (lactonization) to form a lactone, a cyclic ester. youtube.com The organozinc reagent formed from the α-bromo ester is less reactive than a Grignard reagent, which prevents side reactions with the ester group. wikipedia.orgpearson.com

In the context of this compound, treatment with zinc would generate a zinc enolate. This enolate could then react with a ketone or aldehyde. If the carbonyl compound is part of the same molecule (containing a tethered aldehyde or ketone), an intramolecular Reformatsky reaction could directly yield a macrocyclic lactone. Alternatively, the resulting β-hydroxy ester from an intermolecular reaction can be cyclized under acidic conditions to form various lactones. organic-chemistry.orgacs.org The synthesis of macrocyclic β-keto lactones has been achieved through the intramolecular alkylation of ω-halo-β-keto esters, a mechanistically related transformation. researchgate.net

Intermediate in the Synthesis of Complex Natural Product Fragments

The structural elements of this compound make it a useful intermediate for synthesizing fragments of complex natural products. The valine-derived isobutyl group is a common feature in many biologically active molecules. For example, L-valine derivatives have been utilized in the synthesis of novel compounds with potential antimicrobial and antioxidant properties. mdpi.com Furthermore, a cathepsin B-responsive peptide sequence, Ac-Val-Cit, has been incorporated into advanced imaging probes, underscoring the importance of the valine scaffold in biochemically active molecules. acs.org

The synthesis of complex natural products often relies on a strategy of breaking down the target molecule into simpler, accessible fragments (retrosynthetic analysis). chemsynthesis.com Asymmetric bromine-lithium exchange has been employed in the synthesis of chiral building blocks for natural products like (+)-isokotanin A. nih.gov Given its functionalities, this compound can serve as a chiral building block for fragments containing the valine side chain, with the bromo and ester groups providing handles for further elaboration. rsc.org

Formation of Substituted Esters and Carboxylic Acids

The reactivity of the carbon-bromine bond and the lability of the tert-butyl ester group allow for the transformation of this compound into a variety of substituted esters and carboxylic acids.

The bromide can be displaced by a range of nucleophiles (e.g., thiols, alcohols, carboxylates) via an SN2 reaction to introduce new functional groups at the α-position. This versatility allows for the synthesis of a diverse library of α-substituted esters.

Furthermore, the tert-butyl ester group is a well-established protecting group for carboxylic acids. thieme.de It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid. thieme.deorganic-chemistry.orgacsgcipr.org This deprotection is often clean and high-yielding, using reagents like trifluoroacetic acid (TFA), formic acid, or aqueous phosphoric acid. thieme.deorganic-chemistry.orgacs.org This orthogonality makes it highly valuable in multi-step synthesis where other acid-labile or base-labile groups are present. acsgcipr.org

Table 2: Key Transformations of this compound

| Reaction Type | Reagents | Product Type | Description |

| Nucleophilic Substitution | Nu:⁻ (e.g., RS⁻, RO⁻, RCOO⁻) | α-Substituted Ester | Displacement of the α-bromide by a nucleophile to form a new carbon-nucleophile bond. |

| Deprotection | H⁺ (e.g., TFA, HCl, H₂SO₄) | α-Bromo Carboxylic Acid | Acid-catalyzed hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, releasing isobutylene (B52900). acsgcipr.org |

Utility in Multistep Reaction Sequences

The chemical orthogonality of its functional groups makes this compound a useful component in multistep synthetic sequences. A typical sequence might involve an initial reaction at the α-carbon, followed by the deprotection of the ester to unmask the carboxylic acid for further transformations.

For example, a synthetic route could begin with the substitution of the bromide with a desired nucleophile. The resulting α-substituted tert-butyl ester can then be subjected to acidic conditions to selectively cleave the tert-butyl group, affording a carboxylic acid. organic-chemistry.orgacs.org This newly formed carboxylic acid can then participate in subsequent reactions, such as amide bond formation via coupling with an amine, providing a pathway to complex peptide-like structures or other functional molecules. The stability of the tert-butyl ester to conditions used for many other transformations allows for its strategic removal late in a synthetic pathway. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with advanced 2D NMR experiments, provides detailed information about the connectivity and chemical environment of each atom.

Detailed experimental ¹H NMR data for tert-butyl 2-bromo-3-methylbutanoate, including specific chemical shifts, multiplicity, and coupling constants, are not available in the public literature based on the conducted searches. For a definitive analysis, the compound would need to be characterized, and its spectrum recorded, typically in a deuterated solvent like chloroform-d (B32938) (CDCl₃).

Publicly available, experimentally determined ¹³C NMR spectral data for this compound could not be located in the searched literature. The analysis would typically reveal distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbonyl, carbons bonded to bromine or oxygen, and aliphatic carbons).

There is no specific information available in the searched literature regarding the use of advanced 2D NMR techniques (like COSY, HSQC, or HMBC) for the structural confirmation of this compound. These methods would be theoretically invaluable in confirming the connectivity between protons and carbons, thus verifying the assigned structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Techniques like high-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) are particularly powerful for this purpose.

Experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not present in the available search results. This technique would be used to determine the exact mass of the molecular ion, which, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), would appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity.

While experimental data is unavailable, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.04846 | 148.6 |

| [M+Na]⁺ | 259.03040 | 158.3 |

| [M-H]⁻ | 235.03390 | 151.7 |

| [M+NH₄]⁺ | 254.07500 | 170.2 |

| [M+K]⁺ | 275.00434 | 149.3 |

| [M+H-H₂O]⁺ | 219.03844 | 149.5 |

Note: Data is based on computational predictions. uni.lu

Specific experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) analysis for this compound was not found in the searched literature. ESI is a soft ionization technique that would be suitable for detecting the intact molecular ion, typically as adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺), as indicated in the predicted data table above. uni.lu

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. In EIMS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by several key fragmentation pathways. The molecular ion peak (M+•) would appear as a doublet due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio). docbrown.info Fragmentation is often initiated by the cleavage of the weakest bonds. A primary fragmentation involves the loss of a bromine radical, which is a common pathway for organobromine compounds. docbrown.info Another significant fragmentation is the cleavage of the ester bond to produce a highly stable tert-butyl cation ([C(CH3)3]+), which often appears as the base peak in the spectrum of compounds containing a tert-butyl group. docbrown.infodoaj.org Other observed fragments may result from the loss of isobutylene (B52900) (C4H8) from the molecular ion. doaj.org

Table 1: Predicted EIMS Fragmentation Data for this compound

| Ion Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]+• | [C₉H₁₇BrO₂]+• | 236/238 | Molecular ion peak showing 1:1 isotopic pattern for Br. |

| [M-C₄H₈]+• | [C₅H₉BrO₂]+• | 180/182 | Loss of isobutylene via rearrangement. |

| [M-Br]+ | [C₉H₁₇O₂]+ | 157 | Cleavage of the C-Br bond. |

This table contains predicted data based on established fragmentation principles.

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. Various chromatographic methods are employed, each suited for a specific analytical purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of moderately polar, non-volatile compounds. For an ester like this compound, reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Analysis of Alkyl Bromoesters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1) sielc.comsielc.com | Provides effective separation for moderately polar organic molecules based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A polar mobile phase to elute the compound from the non-polar column. A gradient allows for the separation of impurities with a wide range of polarities. |

| Modifier | Formic acid or Phosphoric acid (~0.1%) sielc.comsielc.com | Improves peak shape and resolution by suppressing the ionization of any acidic impurities. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical columns, balancing analysis time and resolution. |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) | The ester carbonyl group has a weak UV absorbance at low wavelengths. LC-MS provides greater sensitivity and structural information. bldpharm.com |

This table represents typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. youtube.comkhanacademy.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. youtube.com The separated components then enter a mass spectrometer, which provides mass and fragmentation data for identification, as described in the EIMS section. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation. youtube.com

Table 3: General GC-MS Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms) | Separates compounds based primarily on boiling point differences. |

| Injector Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample without thermal decomposition. youtube.com |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C at 10 °C/min) | Allows for the separation of compounds with different volatilities. |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the vaporized sample through the column. youtube.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating a reproducible fragmentation pattern for library matching. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzer to separate ions based on their mass-to-charge ratio. |

This table outlines a general method; specific parameters may require optimization.

This compound possesses a chiral center at the carbon atom bonded to the bromine (C2). Therefore, it can exist as a pair of enantiomers. Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. americanlaboratory.commasterorganicchemistry.com The ee is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.orglibretexts.org

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. americanlaboratory.comresearchgate.net Polysaccharide-based CSPs, such as those found in Daicel CHIRALCEL® and CHIRALPAK® columns, are widely used for resolving a broad range of chiral compounds, including α-bromo esters. researchgate.netamazonaws.com

Table 4: Common Chiral Stationary Phases for Separation of α-Bromo Ester Enantiomers

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Application Notes |

|---|---|---|

| Daicel CHIRALPAK IA / IB / IC (Amylose-based) | Hexane/Isopropanol amazonaws.com | Broad applicability for many classes of chiral compounds. |

| Daicel CHIRALCEL OD-H / OJ-H (Cellulose-based) | Hexane/Ethanol (B145695) or Hexane/Isopropanol americanlaboratory.comresearchgate.net | Highly effective for separating enantiomers of various functionalized compounds, including esters. |

| L-tartaric acid polymer-based | Hexane/Isopropanol | Used for separating derivatives of chiral acids and can be applied to esters. researchgate.net |

The choice of CSP and mobile phase is empirical and requires screening for optimal resolution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. docbrown.info The IR spectrum of this compound displays distinct absorption bands corresponding to its key functional groups.

The most prominent feature is the strong absorption from the ester carbonyl (C=O) stretch, which is expected in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org The C-O single bond stretches of the ester group will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org Alkane C-H stretching vibrations are observed just below 3000 cm⁻¹, while the C-H bending vibrations for the isopropyl and tert-butyl groups will be visible around 1470-1370 cm⁻¹. docbrown.info The C-Br stretch, which confirms the presence of the halogen, is typically found at lower wavenumbers, in the 690-515 cm⁻¹ region. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~2970-2850 | C-H (alkane) | Stretch | Medium-Strong |

| ~1740 | C=O (ester) | Stretch | Strong |

| ~1470, ~1370 | C-H (alkane) | Bend | Medium |

| ~1260, ~1150 | C-O (ester) | Stretch | Strong |

This table lists expected absorption ranges based on standard IR correlation charts. libretexts.orglibretexts.org

X-ray Crystallography of Derivatives (if applicable for solid forms)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this technique. fishersci.com However, X-ray crystallography can be applied to solid derivatives of the compound to unambiguously determine its relative or absolute stereochemistry.

For instance, if the racemic compound were separated into its individual enantiomers using chiral chromatography, each pure enantiomer could be converted into a crystalline solid derivative. nih.gov This might be achieved through a reaction that introduces a molecular fragment known to induce crystallization, such as a derivative of a substituted benzoic acid or another rigid aromatic structure. The resulting solid could then be analyzed by X-ray crystallography. This analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, provided a heavy atom (like the bromine already present) allows for Flack parameter determination. nih.gov While no specific crystal structure of a derivative of this compound is reported in the searched literature, this remains a powerful potential method for its ultimate stereochemical confirmation. researchgate.netamanote.com

Theoretical and Computational Chemistry Studies of Tert Butyl 2 Bromo 3 Methylbutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 2-bromo-3-methylbutanoate, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.

Detailed research findings from DFT studies on similar haloalkanes and esters reveal key electronic characteristics. researchgate.netresearchgate.netyoutube.com Calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(3df,2p)), can determine optimized molecular geometry, orbital energies, and the distribution of electron density. researchgate.net The electronic structure is central to understanding the molecule's behavior. The electronegative bromine and oxygen atoms significantly influence the electron distribution, creating partial positive charges on adjacent carbon atoms.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized around the bromine atom and the ester oxygen, while the LUMO is expected to be centered on the antibonding C-Br bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbon atom bonded to the bromine.

DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites. In this molecule, the region around the hydrogen atoms of the alkyl groups would show a positive potential, while the areas around the oxygen and bromine atoms would exhibit a negative potential.

Illustrative DFT-Calculated Electronic Properties:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -9.8 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies greater stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

| C-Br Bond Dissociation Energy | 280 kJ/mol | Energy required to break the C-Br bond homolytically, a key factor in radical reactions. researchgate.net |

Note: The values in this table are illustrative and based on typical DFT results for similar bromoalkane esters. They are not derived from a specific published study on this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide a detailed picture of its conformational landscape.

For this compound, the presence of several single bonds allows for considerable conformational flexibility. The bulky tert-butyl and isopropyl groups create significant steric hindrance, which will restrict the available conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govnih.govmdpi.comresearchgate.net

A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and solving Newton's equations of motion for every atom. nih.govnih.gov The trajectory generated provides information on how bond lengths, bond angles, and dihedral angles change over time. Analysis of the dihedral angles around the C-C and C-O bonds is particularly important for understanding the molecule's shape.

The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, showing the most populated conformational states. These studies would likely reveal that the bulky tert-butyl and isopropyl groups orient themselves to minimize steric clash, leading to a few preferred low-energy conformations.

Illustrative Conformational Analysis Data:

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier for Rotation (kJ/mol) |

| Br-Cα-Cβ-Cγ | ~180° (anti-periplanar) | ~25 |

| Cα-C(O)-O-C(tert-butyl) | ~180° (trans-ester) | ~40 |

Note: This table presents hypothetical data based on expected conformations for sterically hindered esters. The values serve to illustrate the type of information obtainable from MD simulations.

Transition State Modeling for Reaction Pathways

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Transition state (TS) modeling, often performed using DFT or other high-level quantum chemistry methods, allows for the characterization of the high-energy structures that connect reactants to products.

For this compound, a key reaction pathway to investigate is nucleophilic substitution at the α-carbon (the carbon bonded to the bromine). mdpi.comresearchgate.netcomporgchem.com This reaction is characteristic of alkyl halides. msu.edu Due to the steric hindrance from the isopropyl and tert-butoxycarbonyl groups, an SN2 mechanism may be slow, and an SN1 mechanism, proceeding through a carbocation intermediate, could be competitive, especially in polar solvents.

Computational modeling can locate the transition state structures for both SN1 and SN2 pathways. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict which pathway is more favorable under different conditions. For an SN2 reaction with a nucleophile (e.g., hydroxide), the TS would feature the incoming nucleophile and the departing bromide ion simultaneously bonded to the α-carbon in a trigonal bipyramidal geometry. For an SN1 reaction, the rate-determining step is the formation of the carbocation, and the transition state would resemble this high-energy intermediate.

Illustrative Transition State Calculation Data (for a hypothetical SN2 reaction with OH⁻):

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kJ/mol) | 0 | +95 | -50 |

| Cα-Br Bond Length (Å) | 1.95 | 2.40 | - |

| Cα-O (nucleophile) Bond Length (Å) | - | 2.10 | 1.42 |

Note: These values are illustrative, based on typical computational studies of SN2 reactions of secondary bromoalkanes, and are intended to demonstrate the insights gained from transition state modeling.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug design, QSAR can also be applied to predict chemical reactivity.

For derivatives of this compound, a QSAR study could be developed to predict their reactivity in, for example, a nucleophilic substitution reaction. nih.govacs.org This would involve synthesizing or computationally generating a series of related compounds with different substituents and measuring or calculating their reaction rates.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. A statistical method, such as multiple linear regression, is then used to build a mathematical equation that correlates these descriptors with the observed reactivity (e.g., the logarithm of the reaction rate constant, log(k)).

An example of a QSAR equation for reactivity might look like: log(k) = c₀ + c₁(σ*) + c₂(Eₛ) + c₃(LUMO)

Where σ* is the Taft steric parameter, Eₛ is a steric descriptor, and LUMO is the energy of the lowest unoccupied molecular orbital. Such a model could predict that electron-withdrawing substituents near the reaction center increase reactivity by lowering the LUMO energy. nih.govacs.org

Illustrative QSAR Descriptors and Their Impact on Reactivity:

| Descriptor | Type | Expected Correlation with SN2 Reactivity |

| LUMO Energy | Electronic | Negative (lower LUMO energy facilitates nucleophilic attack) |

| Partial Charge on Cα | Electronic | Positive (more positive charge attracts nucleophiles) |

| Steric Hindrance (e.g., Eₛ) | Steric | Negative (increased bulk hinders nucleophilic approach) |

Note: This table outlines the expected relationships between common molecular descriptors and reactivity in the context of a QSAR study.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

To predict NMR spectra, the typical approach involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.govarxiv.orgnih.govrsc.org These predictions can help in assigning peaks in an experimental spectrum, especially for complex molecules.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve good agreement. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Illustrative Computationally Predicted vs. Experimental Spectroscopic Data:

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (Cα) | ~55 ppm | ~58 ppm |

| ¹H NMR Chemical Shift (Hα) | ~4.2 ppm | ~4.3 ppm |

| IR Frequency (C=O stretch) | ~1760 cm⁻¹ | ~1735 cm⁻¹ |

Note: The predicted values are illustrative and represent typical accuracies for modern computational methods after appropriate scaling and referencing. They are not from a specific study on this molecule.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of Tert-butyl 2-bromo-3-methylbutanoate. Future investigations should prioritize catalysts that can overcome the steric hindrance inherent in the molecule and promote reactions with high levels of efficiency and selectivity.

Key Research Objectives:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Research into the application of photoredox catalysts, such as iridium and ruthenium complexes or organic dyes, could enable novel coupling reactions involving the generation of a radical intermediate from the carbon-bromine bond of this compound. This would open up new avenues for its use in C(sp³)–C(sp³) cross-coupling reactions, which are traditionally challenging.

Dual Catalysis Systems: The combination of two distinct catalytic cycles, such as photoredox catalysis with organocatalysis or transition metal catalysis, offers a synergistic approach to reaction design. For instance, a dual system could involve the photoredox-mediated generation of a radical from this compound, which is then intercepted by an enamine or enolate generated through organocatalysis. This could lead to highly enantioselective alkylation reactions.